molecular formula C18H18N2O3S2 B3006273 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide CAS No. 851456-70-7

3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B3006273
CAS RN: 851456-70-7
M. Wt: 374.47
InChI Key: PXLQPMDWIALTEA-UHFFFAOYSA-N
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Description

The compound of interest, 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, including those with antidiabetic, antimicrobial, anti-inflammatory, and antitumor activities. The presence of a benzothiazole group in the compound suggests potential for diverse biological interactions due to the heterocyclic system's known properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, compounds with the N-(4-phenylthiazol-2-yl)benzenesulfonamide structure have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, showing high-affinity inhibition . Similarly, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and tested for antidiabetic activity, indicating the versatility of the benzenesulfonamide group in medicinal chemistry . These studies provide a foundation for the synthesis of related compounds, including the one of interest.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystal structure of a related compound, N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide, reveals an interplanar angle between the toluenesulfonamide ring and the benzothiazole ring system, which could be crucial for its biological interactions . The intramolecular hydrogen bonding and the formation of layers through intermolecular interactions suggest that the spatial arrangement of these molecules is important for their function.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which can be exploited to synthesize a wide range of compounds with potential biological activities. The reactivity of the sulfonamide group allows for modifications that can lead to the discovery of new therapeutic agents. For example, the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides involves reactions that introduce different functional groups, resulting in compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure and can affect their solubility, stability, and overall bioavailability. The conformational differences observed in compounds like N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides can influence their biological activity and are not solely driven by steric effects within the molecular arrangements . Understanding these properties is essential for the development of new drugs based on the benzenesulfonamide scaffold.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-10-13(2)17-15(11-12)24-18(20-17)19-16(21)8-9-25(22,23)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQPMDWIALTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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